molecular formula C10H9BrN2S B1408697 2-Bromo-4-(thiazolidin-3-yl)benzonitrile CAS No. 1774896-22-8

2-Bromo-4-(thiazolidin-3-yl)benzonitrile

Cat. No.: B1408697
CAS No.: 1774896-22-8
M. Wt: 269.16 g/mol
InChI Key: DLLAWCPODSZZFD-UHFFFAOYSA-N
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Description

2-Bromo-4-(thiazolidin-3-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a bromine atom at position 2 and a thiazolidine ring at position 2.

Properties

IUPAC Name

2-bromo-4-(1,3-thiazolidin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-10-5-9(2-1-8(10)6-12)13-3-4-14-7-13/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLAWCPODSZZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(thiazolidin-3-yl)benzonitrile typically involves the reaction of 2-bromo-4-nitrobenzonitrile with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(thiazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research indicates that thiazolidinone derivatives exhibit significant anticonvulsant properties. For instance, compounds with a thiazolidinone nucleus have shown efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazolidinone ring enhances anticonvulsant activity .

Antitumor Activity
2-Bromo-4-(thiazolidin-3-yl)benzonitrile has been evaluated for its antitumor properties against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). A study reported that thiazole-pyridine hybrids, which include thiazolidinone moieties, demonstrated better anti-breast cancer efficacy than standard treatments like 5-fluorouracil .

Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Studies have indicated that thiazolidinone derivatives can exhibit antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as bromine, has been linked to enhanced antimicrobial potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of thiazolidinones. The following table summarizes key findings related to the structural modifications and their effects on biological activity:

Modification Effect on Activity Reference
Para-halogen substitutionIncreases anticonvulsant activity
Presence of methoxy groupEnhances antitumor efficacy
Electron-withdrawing groupsImproves antimicrobial activity

Case Study 1: Anticonvulsant Research

A series of thiazolidinone derivatives were synthesized and tested for their anticonvulsant properties. Among these, a specific compound demonstrated a median effective dose significantly lower than standard medications, indicating its potential as a new therapeutic agent .

Case Study 2: Antitumor Screening

In a comparative study against various cancer cell lines, thiazole-pyridine hybrids containing thiazolidinone structures exhibited IC50 values that surpassed those of conventional chemotherapeutics. This suggests that further development could lead to more effective cancer treatments .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(thiazolidin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The thiazolidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical and Functional Properties

Nonlinear Optical (NLO) Properties
  • 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile (): Exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its extended π-conjugated ethynyl-oxazole system. This is lower than dibenzylideneacetone derivatives but highlights the role of electron-withdrawing nitriles in NLO applications.
  • Target Compound : The thiazolidine ring (electron-donating due to its amine group) may reduce NLO efficiency compared to stronger acceptors like trifluoromethyl () or sulfonyl () groups.

Drug-Likeness and ADME Profiles

  • Compound C () : Predicted pIC₅₀ ≥8 and favorable ADME profiles suggest drug-likeness. The thiazolidine ring in the target compound may improve metabolic stability compared to nitro-containing analogs (), which are prone to reduction.
  • Solubility : The hydroxy and oxo groups in enhance aqueous solubility, whereas the bromine and nitrile in the target compound may reduce it.

Biological Activity

2-Bromo-4-(thiazolidin-3-yl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinyl moiety attached to a benzonitrile framework, which contributes to its unique biological properties. The presence of the bromine atom and the thiazolidine ring enhances its reactivity and interaction with biological targets.

Targeted Enzymatic Inhibition : Research indicates that this compound acts as an inhibitor for various enzymes involved in critical biochemical pathways. For instance, it has shown efficacy against enzymes related to viral replication, particularly in the context of Hepatitis C virus (HCV) treatments by inhibiting the NS5B polymerase .

Biochemical Pathways : The compound's trifluoromethyl group is known to influence metabolic stability and lipophilicity, thereby enhancing bioavailability and efficacy against targeted pathways.

Antiviral Activity

Studies have demonstrated that derivatives of thiazolidinone compounds exhibit antiviral properties. For example, compounds similar to this compound have been evaluated for their ability to inhibit viral replication in cell cultures, particularly against HCV .

Antimicrobial Effects

The compound has also been assessed for antimicrobial activity. In vitro studies indicate that thiazolidine derivatives can exhibit significant antibacterial effects against various strains, including resistant bacteria. The structure-activity relationship (SAR) suggests that modifications on the thiazolidine ring can enhance antimicrobial potency .

Case Studies

  • Antiviral Efficacy : In a study focusing on thiazolidinone derivatives, this compound was shown to inhibit HCV replication with an IC50 value in the low micromolar range . This highlights its potential as a lead compound for further development.
  • Antimicrobial Screening : A series of synthesized thiazolidinone derivatives, including analogs of this compound, were screened against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting effective antimicrobial properties .

Data Tables

Biological ActivityObserved EffectReference
Antiviral (HCV NS5B Inhibition)IC50 ~ 5 µM
Antimicrobial (Gram-positive)Significant growth inhibition observed
Antimicrobial (Gram-negative)Moderate activity noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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